3-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide
Description
3-(4-Methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide (Compound ID: G870-0052) is an achiral small molecule with a molecular weight of 377.44 g/mol and the formula C₂₂H₂₃N₃O₃ . Its structure features a 4-methoxyphenyl group linked to a propanamide backbone, with a pyridazine ring substituted at the 6-position by a phenyl group and connected via an ether-oxygen-containing ethyl chain. Key physicochemical properties include a logP of 3.49, indicating moderate lipophilicity, and a polar surface area of 60.613 Ų, suggesting moderate solubility in aqueous environments . The compound lacks hydrogen bond donors (count = 1) but has six hydrogen bond acceptors, which may influence its pharmacokinetic profile .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-19-10-7-17(8-11-19)9-13-21(26)23-15-16-28-22-14-12-20(24-25-22)18-5-3-2-4-6-18/h2-8,10-12,14H,9,13,15-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTFQYQIIOBURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through a Friedel-Crafts acylation reaction.
Synthesis of the Phenylpyridazinyl Intermediate: The phenylpyridazinyl intermediate is synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the phenylpyridazinyl intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under mild conditions using reagents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylpyridazinyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) in acetic acid.
Major Products
Oxidation: Formation of 3-(4-hydroxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide.
Reduction: Formation of 3-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamine.
Substitution: Formation of brominated derivatives of the phenylpyridazinyl group.
Scientific Research Applications
3-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s ability to undergo various chemical modifications makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Researchers study this compound to understand its interactions with enzymes and receptors, which could lead to the discovery of new biochemical pathways.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide involves its interaction with specific molecular targets. The methoxyphenyl group may facilitate binding to hydrophobic pockets in proteins, while the phenylpyridazinyl group could interact with aromatic residues through π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Propanamide Derivatives
Key Observations :
- The target compound’s pyridazine ring distinguishes it from flavone-containing derivatives (e.g., VIk) and amine-side-chain analogs (e.g., 12g) .
- Chirality is absent in G870-0052 but critical in compounds like ’s Compound 6, where stereochemistry impacts biological activity .
- Halogenated substituents (e.g., dichlorophenyl in Compound 6, bromophenyl in VIj) enhance binding affinity in therapeutic contexts but increase molecular weight and logP compared to G870-0052 .
Key Findings :
- The target compound’s logP (3.49) is higher than VIk and 12g, likely due to its phenylpyridazine moiety, which enhances lipophilicity .
- Melting points vary significantly: flavone derivatives (VIk) exhibit high m.p. (>240°C) due to rigid chromenone cores, while amine-side-chain analogs (12g) melt at lower temperatures .
- Synthetic yields for analogs range from 40–78%, but G870-0052’s yield remains unreported, highlighting a data gap .
Key Insights :
- The 4-methoxyphenyl group is a common motif in adenosine receptor ligands (e.g., VIk) and kinase inhibitors, hinting at possible overlapping targets for G870-0052 .
Biological Activity
3-(4-Methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide, also known by its CAS number 920345-13-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant research findings.
The molecular formula of 3-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide is C22H23N3O3, with a molecular weight of 377.4363 g/mol. The structure includes a methoxyphenyl group and a phenylpyridazinyl group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methoxy and pyridazinyl groups suggests that it may modulate enzymatic activities or receptor functions, potentially leading to therapeutic effects in various diseases.
Biological Activity Overview
Research has indicated that compounds similar to 3-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide exhibit a range of biological activities:
- Kynurenine Monooxygenase Inhibition : A related class of compounds has been identified as potent inhibitors of kynurenine monooxygenase (KMO), an enzyme involved in the kynurenine pathway implicated in neurodegenerative diseases such as Huntington's disease. These compounds have shown promise in improving cognitive function and neuroprotection in animal models .
- Anticancer Activity : Pyridazine derivatives have been evaluated for their anticancer properties, targeting specific kinases involved in cancer progression. The structural components of 3-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide may contribute to similar anticancer effects through modulation of signaling pathways .
Case Studies
Several studies have explored the pharmacological effects of compounds structurally related to 3-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide:
- Huntington's Disease Model : In a study involving R6/2 mice, a related KMO inhibitor demonstrated significant neuroprotective effects by increasing levels of kynurenic acid while decreasing levels of neurotoxic metabolites. This suggests that compounds with similar structures could serve as potential therapeutic agents for Huntington's disease .
- Anticancer Trials : Novel pyridazine derivatives were synthesized and tested for their ability to inhibit specific cancer cell lines. Results indicated that these compounds effectively reduced cell viability and induced apoptosis in targeted cancer cells, highlighting their potential as anticancer agents .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide |
| CAS Number | 920345-13-7 |
| Molecular Formula | C22H23N3O3 |
| Molecular Weight | 377.4363 g/mol |
| Biological Activity | Description |
|---|---|
| KMO Inhibition | Potential therapeutic target for neurodegenerative diseases |
| Anticancer Activity | Induces apoptosis in cancer cells |
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Reacting a 4-methoxyphenylpropanoic acid derivative with an amine-containing pyridazine intermediate. Ethyl chloroformate or carbodiimides (e.g., DCC) are common coupling agents in anhydrous solvents like DMF or THF .
- Etherification : Introducing the pyridazine-ether moiety via nucleophilic substitution, often using potassium carbonate as a base in polar aprotic solvents (e.g., DMSO) under reflux .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) for high purity .
Critical Conditions : Temperature control (60–80°C for coupling, 100–120°C for etherification), inert atmosphere (N₂/Ar), and pH monitoring for acid-sensitive steps.
Basic: Which analytical techniques are essential for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm the methoxyphenyl, propanamide, and pyridazine moieties. Aromatic protons appear at δ 6.8–8.2 ppm, while the amide NH resonates at δ 8.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 420.18) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (aryl ether C-O) .
Advanced: How can computational modeling predict its biological target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. Focus on hydrogen bonding with the pyridazine oxygen and hydrophobic interactions with the methoxyphenyl group .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in GROMACS (100 ns trajectories) to assess binding free energy (MM-PBSA analysis) .
- ADMET Prediction : Tools like SwissADME evaluate logP (∼3.2), solubility (LogS ≈ -4.5), and CYP450 inhibition risks .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Assay Standardization : Replicate studies under uniform conditions (e.g., cell line: HEK293 vs. HeLa; incubation time: 24–48 hrs).
- Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities masking effects .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, comparing results across studies .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and ANSI Z87.1-rated goggles .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
GHS Hazards : H315 (skin irritation), H319 (eye damage) .
Advanced: What mechanistic insights explain its reactivity in substitution reactions?
Methodological Answer:
- Nucleophilic Substitution : The pyridazine oxygen acts as a leaving group in SN2 reactions with amines (e.g., benzylamine in DMF/K₂CO₃). Monitor reaction progress via TLC .
- Electrophilic Aromatic Substitution : Methoxyphenyl directs electrophiles (e.g., NO₂⁺) to the para position. Use HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?
Methodological Answer:
- Core Modifications : Replace pyridazine with triazole (synthesized via Huisgen cycloaddition) to alter π-π stacking .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance binding entropy. Compare IC₅₀ against wild-type analogs .
- Bioisosteres : Substitute the propanamide with a sulfonamide to improve solubility (LogP reduction by ~0.8) .
Advanced: How to address solubility challenges in pharmacological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
- Prodrug Strategy : Synthesize a phosphate ester at the hydroxyl group (if present) for transient solubility .
- Salt Formation : React with HCl or sodium acetate to form water-soluble salts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
